1-Chloro-1-ethoxyethane
Description
Contextual Significance within Halogenated Ether Chemistry and Organic Synthesis
Halogenated ethers are a class of organic compounds that contain an ether linkage and one or more halogen atoms. wikipedia.org They are known for their diverse applications, ranging from anesthetics to flame retardants. wikipedia.org Within this broad category, α-haloethers like 1-Chloro-1-ethoxyethane hold a special place due to the reactivity conferred by the halogen atom positioned on the carbon adjacent to the ether oxygen.
In the realm of organic synthesis, this compound serves as a valuable intermediate and reagent. ontosight.aicymitquimica.comguidechem.com Its utility stems from the labile nature of the chlorine atom, which can readily participate in nucleophilic substitution reactions. vulcanchem.com This reactivity allows for the introduction of the 1-ethoxyethyl group into various molecules, a key step in the synthesis of more complex chemical structures. ontosight.ai For instance, it is employed in the preparation of other organic compounds, including pharmaceuticals and agrochemicals. guidechem.comlookchem.comontosight.ai The compound's ability to act as a precursor makes it a versatile building block in the creation of a wide array of molecules. lookchem.com
The significance of this compound is further highlighted when compared to other related halogenated compounds. For example, while 1,1-dichloroethane (B41102) replaces the ethoxy group with a second chlorine atom and is used as an industrial solvent, this compound's utility is more directed towards synthetic transformations. Similarly, its reactivity differs from isomers like 1-chloro-2-ethoxyethane, where the chlorine and ethoxy groups are on adjacent carbons, leading to different chemical behavior and applications. ontosight.ai
Overview of Research Trajectories and Scholarly Interest in α-Haloethers
Research interest in α-haloethers, including this compound, has been consistent due to their synthetic potential. thieme-connect.comthieme-connect.comcdnsciencepub.comresearchgate.net Scholarly investigations have often focused on their reactivity and the development of new synthetic methodologies. cdnsciencepub.com For example, studies have explored their use in carbon-carbon bond formation, a fundamental process in organic chemistry. researchgate.net
The reactivity of α-haloethers is known to be greater than that of dihalomethanes, making them attractive for various chemical transformations. cdnsciencepub.com Research has delved into their reactions with nucleophiles and their application in the synthesis of natural products. researchgate.net The development of efficient procedures for reactions involving α-haloethers, often under mild conditions, is a continuing area of academic inquiry. thieme-connect.com
Furthermore, the synthesis of α-haloethers themselves is a topic of research. Methods such as the zinc-catalyzed halogenation of acetals provide high-yield routes to these compounds. vulcanchem.com Alternative methods, including Friedel-Crafts alkylation and gas-phase chlorination, have also been explored, though they may present challenges such as the formation of isomeric mixtures. vulcanchem.com
The following interactive table provides key data on this compound and related compounds, illustrating the structural and property differences that drive their distinct applications in research.
| Property | This compound | 1,1-Dichloroethane | 1-Chloro-2-ethoxyethane |
| CAS Number | 7081-78-9 | 75-34-3 | 628-34-2 |
| Molecular Formula | C₄H₉ClO | C₂H₄Cl₂ | C₄H₉ClO ontosight.ai |
| Molecular Weight ( g/mol ) | 108.57 | 98.96 | 108.57 ontosight.ai |
| Boiling Point (°C) | 93.5 | 57.3 | 108-110 |
| Key Structural Difference | Chlorine and ethoxy group on the same carbon | Two chlorine atoms on the same carbon | Chlorine and ethoxy group on adjacent carbons ontosight.ai |
| Primary Application in Research | Synthetic intermediate ontosight.aiguidechem.com | Industrial solvent and degreaser | Precursor in chemical synthesis ontosight.ai |
Structure
2D Structure
3D Structure
Properties
CAS No. |
7081-78-9 |
|---|---|
Molecular Formula |
C4H9ClO |
Molecular Weight |
108.57 g/mol |
IUPAC Name |
1-chloro-1-ethoxyethane |
InChI |
InChI=1S/C4H9ClO/c1-3-6-4(2)5/h4H,3H2,1-2H3 |
InChI Key |
URGLIMIKUNFFMT-UHFFFAOYSA-N |
SMILES |
CCOC(C)Cl |
Canonical SMILES |
CCOC(C)Cl |
Other CAS No. |
7081-78-9 |
Pictograms |
Flammable; Irritant; Health Hazard |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 1 Chloro 1 Ethoxyethane
Catalytic Acetal (B89532) Halogenation Approaches
Catalytic methods provide an efficient route to 1-chloro-1-ethoxyethane, often with high yields and selectivity.
Zinc Chloride (ZnCl₂) Catalyzed Reaction of Diethyl Acetal with Acetyl Chloride
A highly effective method for synthesizing this compound involves the reaction of diethyl acetal with acetyl chloride in the presence of a catalytic amount of zinc chloride (ZnCl₂). This reaction is reported to achieve a yield of over 95%. vulcanchem.com The use of anhydrous zinc chloride is crucial for the reaction to proceed efficiently. youtube.com
Reaction Components and Conditions:
| Reactant/Catalyst | Role | Key Considerations |
| Diethyl Acetal | Starting material | The acetal provides the core structure for the target molecule. |
| Acetyl Chloride | Halogenating agent | Source of the chlorine atom. |
| Zinc Chloride (ZnCl₂) | Catalyst | A Lewis acid that facilitates the reaction. byjus.com |
Mechanistic Elucidation of Oxonium Ion Formation and Subsequent Chloride Attack
The mechanism of the ZnCl₂-catalyzed reaction proceeds through the formation of an intermediate oxonium ion. vulcanchem.com The Lewis acid, ZnCl₂, coordinates to one of the oxygen atoms of the diethyl acetal, making it a better leaving group. The acetyl chloride then delivers a chloride ion to the acetal carbon, leading to the departure of an ethoxy group and the formation of the oxonium ion.
This highly reactive oxonium ion is then attacked by the chloride ion (from ZnCl₂ or another molecule of acetyl chloride). uou.ac.in This nucleophilic attack results in the formation of the desired product, this compound, and the regeneration of the catalyst.
Acid-Catalyzed Condensation Reactions
Acid-catalyzed condensation provides an alternative pathway for the synthesis of this compound.
Synthesis from Chloroacetaldehyde (B151913) and Ethanol (B145695)
This compound can be synthesized through the reaction of chloroacetaldehyde with ethanol in the presence of an acid catalyst. ontosight.ai Chloroacetaldehyde itself is a reactive compound and is often used in the form of its hydrate (B1144303) or as a derivative to avoid polymerization. core.ac.uk The reaction involves the nucleophilic addition of ethanol to the carbonyl group of chloroacetaldehyde, followed by dehydration to form the final product.
It is important to note that anhydrous conditions are often required for such reactions to proceed to completion, as the presence of water can lead to the formation of byproducts. googleapis.com
Exploration of Alternative Synthetic Routes
The principles of the reactions described above can be extended to analogous synthetic transformations.
Analogous Friedel-Crafts Alkylation Using Chloroethyl Ethers
Chloroethyl ethers, such as this compound, can be employed as alkylating agents in Friedel-Crafts reactions. vulcanchem.com In this type of electrophilic aromatic substitution, an aromatic substrate is treated with the chloroethyl ether in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). vulcanchem.combyjus.com The Lewis acid assists in the formation of a carbocation or a highly polarized complex, which then acts as the electrophile and attacks the aromatic ring. byjus.commasterorganicchemistry.com This methodology allows for the introduction of an ethoxyethyl group onto an aromatic nucleus.
Considerations for Gas-Phase Chlorination of Ethoxyethane and Regioisomeric Mixture Formation
The gas-phase chlorination of ethoxyethane (diethyl ether) represents a direct method for synthesizing chlorinated ethers, including this compound. vulcanchem.com This process, however, is characterized by challenges related to selectivity. The reaction proceeds via a free-radical mechanism, typically initiated by ultraviolet (UV) light, which causes the homolysis of chlorine gas (Cl₂) into highly reactive chlorine radicals (Cl•). scientificupdate.comnih.gov These radicals can then abstract hydrogen atoms from the ethoxyethane molecule at different positions. nih.gov
The primary drawback of this method is the formation of a complex mixture of regioisomers and polychlorinated products. vulcanchem.comnih.gov Ethoxyethane possesses two distinct types of carbon-hydrogen bonds that are susceptible to radical abstraction:
α-hydrogens: Located on the carbon atoms directly attached to the ether oxygen (C-H bonds at the -O-CH₂- position).
β-hydrogens: Located on the terminal methyl groups (C-H bonds at the -CH₃ position).
Abstraction of an α-hydrogen is generally favored as the resulting radical is stabilized by the adjacent oxygen atom. This leads to the formation of the target compound, this compound. Conversely, abstraction of a β-hydrogen results in the formation of the regioisomer, 1-ethoxy-2-chloroethane. The indiscriminate nature of high-energy chlorine radicals often leads to poor site selectivity. nih.gov
Furthermore, the initial products can undergo subsequent chlorination, leading to the formation of di- and polychlorinated ethers, which complicates the purification process and reduces the yield of the desired monochlorinated product. scientificupdate.com Careful control over reaction parameters such as reactant flow rates and mixing is critical to minimize over-chlorination. scientificupdate.com The inherent lack of selectivity in gas-phase radical reactions makes this route less preferable for obtaining pure this compound compared to other synthetic strategies. nih.gov
| Hydrogen Abstraction Site | Intermediate Radical | Final Product | Product Type |
|---|---|---|---|
| α-carbon (-O-CH₂-) | 1-ethoxyethyl radical | This compound | Primary Product |
| β-carbon (-CH₃) | 2-ethoxyethyl radical | 1-Ethoxy-2-chloroethane | Regioisomeric Byproduct |
| Multiple sites | Various chlorinated radicals | Polychlorinated ethoxyethanes | Over-chlorination Byproducts |
Nucleophilic Substitution Reactions in the Preparation of Related Chloroethers
Nucleophilic substitution reactions offer a more controlled and highly selective alternative to gas-phase chlorination for the synthesis of this compound and related chloroethers. libretexts.orgyoutube.com These reactions involve an electron-rich species (the nucleophile) attacking an electron-deficient carbon atom, displacing a leaving group. masterorganicchemistry.comorganic-chemistry.org This approach allows for precise control over the position of chlorination, thus avoiding the formation of regioisomeric mixtures.
One highly effective method involves the reaction of diethyl acetal with acetyl chloride in the presence of a catalytic amount of zinc chloride (ZnCl₂). vulcanchem.com This reaction proceeds with high yield (>95%) and selectivity for this compound. vulcanchem.com The mechanism involves the formation of an intermediate oxonium ion, which is then attacked by the chloride ion.
Another common nucleophilic substitution strategy involves the reaction of 1-chloroethanol (B3344066) with an ethylating agent like ethyl bromide, facilitated by a base. Alternatively, an ethoxy-containing alcohol can react with a chlorinating agent. The success of these methods often depends on careful control of the reaction conditions. For instance, anhydrous conditions are crucial to prevent the hydrolysis of reactive intermediates and products. The choice of solvent can also significantly impact the reaction kinetics and the efficiency of product isolation.
These nucleophilic substitution methods are generally preferred for laboratory-scale and industrial preparations where high purity of the target chloroether is required. vulcanchem.com
| Method | Starting Materials | Reagents/Catalyst | Key Conditions | Product |
|---|---|---|---|---|
| Acetal Halogenation | Diethyl acetal, Acetyl chloride | ZnCl₂ (catalyst) | Controlled temperature | This compound |
| Williamson-type Synthesis | 1-Chloroethanol, Ethyl bromide | Base (e.g., NaH) | Anhydrous, inert atmosphere, 40–60°C | This compound |
Reaction Mechanisms and Pathways of 1 Chloro 1 Ethoxyethane
Nucleophilic Substitution Reactions
1-Chloro-1-ethoxyethane, an α-chloro ether, is characterized by a highly reactive C-Cl bond, making it a versatile substrate for nucleophilic substitution reactions. The presence of an adjacent oxygen atom significantly influences the reaction pathways and the lability of the chlorine leaving group.
Investigation of SN1 and SN2 Mechanistic Pathways
The mechanistic pathway for nucleophilic substitution in this compound is a subject of detailed investigation, with evidence pointing towards a preference for an S\N1-like mechanism, particularly under conditions that favor carbocation formation. As a secondary alkyl halide, it could theoretically undergo substitution via either an S\N1 or S\N2 pathway. savemyexams.com
The S\N1 (Substitution Nucleophilic Unimolecular) mechanism involves a two-step process where the rate-determining step is the unimolecular dissociation of the leaving group to form a carbocation intermediate. savemyexams.comdalalinstitute.com This intermediate is then rapidly attacked by a nucleophile. The S\N2 (Substitution Nucleophilic Bimolecular) mechanism, in contrast, is a one-step process where the nucleophile attacks the substrate at the same time as the leaving group departs. savemyexams.comdalalinstitute.com The rate of an S\N2 reaction is dependent on the concentrations of both the substrate and the nucleophile, whereas the S\N1 rate is typically dependent only on the substrate concentration. savemyexams.comresearchgate.net
In the case of this compound, the adjacent ethoxy group plays a crucial role. The oxygen atom's lone pairs can stabilize the adjacent carbocation formed upon the departure of the chloride ion through resonance. This stabilization significantly lowers the activation energy for the S\N1 pathway, making it the more favored route. Steric hindrance from the ethoxy group also disfavors the backside attack required for an S\N2 mechanism. Under acidic conditions, protonation of the ethoxy oxygen further enhances the leaving group's ability to depart, strongly favoring the S\N1 pathway through a stabilized carbocation intermediate. Conversely, under alkaline conditions, the reactivity via an S\N2 mechanism is limited because the electron-donating ethoxy group can destabilize the transition state.
| Mechanistic Pathway | Favored by | Rate Determining Step | Intermediate | Key Characteristics for this compound |
| S\N1 | Polar protic solvents, weak nucleophiles, acidic media | Unimolecular dissociation to form a carbocation | Resonance-stabilized carbocation | Favored due to stabilization of the carbocation by the adjacent oxygen atom. |
| S\N2 | Polar aprotic solvents, strong nucleophiles | Bimolecular attack of the nucleophile | Pentacoordinate transition state | Disfavored due to steric hindrance from the ethoxy group and transition state destabilization. |
Reactivity Profile of the Labile Chlorine Atom in Displacement Reactions
The chlorine atom in this compound is described as labile, meaning it is easily displaced in nucleophilic substitution reactions. vulcanchem.com This high reactivity is a direct consequence of the molecular structure of α-chloro ethers. The carbon-chlorine bond is polarized, making the carbon atom electrophilic. More importantly, the adjacent ether oxygen atom can stabilize the incipient carbocation as the chloride ion departs, a phenomenon known as anchimeric assistance or neighboring group participation. This stabilization significantly facilitates the heterolytic cleavage of the C-Cl bond. rammohancollege.ac.in The reactivity is dominated by this labile chlorine atom, which readily participates in nucleophilic substitution. vulcanchem.com
Comparative Studies with Halogen Analogues on Leaving Group Ability and Reaction Rates
The rate of nucleophilic substitution reactions is highly dependent on the nature of the leaving group. A good leaving group is a weak base that is stable in solution after it has departed. rammohancollege.ac.inyoutube.com For the halogen series, the leaving group ability increases down the group, with iodide being the best leaving group and fluoride (B91410) being the poorest. youtube.comlibretexts.org This trend is due to the increasing size and polarizability of the halide ion, as well as the decreasing strength of the carbon-halogen bond. libretexts.org
For 1-halo-1-ethoxyethane analogues, the reaction rates in nucleophilic substitution reactions are expected to follow this established trend.
Comparative Leaving Group Ability and Expected Reaction Rates
| Halogen Analogue | Leaving Group | Basicity of Leaving Group | C-X Bond Strength | Expected Relative Reaction Rate |
|---|---|---|---|---|
| 1-Iodo-1-ethoxyethane | I⁻ (Iodide) | Weakest | Weakest | Fastest |
| 1-Bromo-1-ethoxyethane | Br⁻ (Bromide) | Weaker | Weaker | Fast |
| This compound | Cl⁻ (Chloride) | Stronger | Stronger | Moderate |
Therefore, 1-iodo-1-ethoxyethane would be the most reactive towards nucleophiles, followed by the bromo and then the chloro analogue. 1-Fluoro-1-ethoxyethane would be the least reactive due to the strength of the C-F bond and the poor leaving group ability of the fluoride ion. masterorganicchemistry.com
Examples with Various Nucleophiles (e.g., Hydroxide (B78521), Amines, Alkoxides, Thiolates)
The electrophilic carbon atom in this compound readily reacts with a variety of nucleophiles. vulcanchem.com The general reaction involves the displacement of the chloride ion by the nucleophile.
General Reaction Scheme: CH₃CH(Cl)OCH₂CH₃ + Nu⁻ → CH₃CH(Nu)OCH₂CH₃ + Cl⁻
Hydroxide: Reaction with a hydroxide source, such as potassium hydroxide (KOH), leads to the formation of 1-ethoxyethanol. vulcanchem.com CH₃CH(Cl)OCH₂CH₃ + OH⁻ → CH₃CH(OH)OCH₂CH₃ + Cl⁻
Amines: Amines, being effective nucleophiles, react to form N-(1-ethoxyethyl)amines. For instance, reaction with ammonia (B1221849) would yield 1-amino-1-ethoxyethane. CH₃CH(Cl)OCH₂CH₃ + NH₃ → CH₃CH(NH₂)OCH₂CH₃ + HCl
Alkoxides: Alkoxides, such as sodium ethoxide (NaOCH₂CH₃), react to form acetals. In this specific case, the product would be acetaldehyde (B116499) diethyl acetal (B89532). CH₃CH(Cl)OCH₂CH₃ + CH₃CH₂O⁻ → CH₃CH(OCH₂CH₃)₂ + Cl⁻
Thiolates: Thiolates are excellent nucleophiles and would react to form thioethers. For example, reaction with a thiolate salt like sodium thiomethoxide (NaSCH₃) would yield 1-ethoxy-1-(methylthio)ethane. The reaction of chloroacetylenes with thiolates highlights the high reactivity of such systems. researchgate.net
Electrophilic Addition Reactions
Role as an Electrophile in Acidic Media
In the presence of a strong acid, this compound can function as an electrophile. vulcanchem.com The reaction is initiated by the protonation of the ethoxy oxygen atom. This protonation converts the ethoxy group into a much better leaving group (ethanol). The subsequent departure of ethanol (B145695) generates a highly reactive resonance-stabilized carbocation. This carbocation is a potent electrophile and can be attacked by weak nucleophiles or participate in electrophilic addition reactions.
For example, in acidic media, this compound can act as an electrophile in the synthesis of benzopyrylium salts. vulcanchem.com The carbocation generated from the chloroether adds to an activated aromatic ring or another suitable nucleophile, leading to the formation of heterocyclic cations used in dye manufacturing. vulcanchem.com
Synthetic Utility in Heterocyclic Compound Formation (e.g., Benzopyrylium Salts)
This compound serves as a valuable reagent in the synthesis of heterocyclic compounds, most notably benzopyrylium salts. In an acidic environment, the compound functions as an electrophile. The reaction mechanism involves the acid-catalyzed formation of a reactive heterocarbenium ion from this compound. This electrophilic species then reacts with suitable nucleophilic precursors.
A key example is the reaction with 3,4-dimethoxyphenylacetone (B57033) under acidic conditions, which leads to the formation of 2-benzopyrylium salts. libretexts.org These resulting heterocyclic cations are significant in various applications, including the manufacturing of dyes. vulcanchem.com This synthetic strategy highlights the role of α-chloro ethers as sources for heterocarbenium ions, which are crucial intermediates in the construction of complex cyclic structures. libretexts.org
Elimination Reactions
Formation of Alkenes Under Basic Conditions
Under basic conditions, this compound undergoes an elimination reaction to yield an alkene derivative. Specifically, treatment with a base such as potassium hydroxide (KOH) in a solvent like n-butanol results in the elimination of a molecule of hydrogen chloride (HCl). This dehydrohalogenation process forms 1-ethoxyethylene, which is a type of vinyl ether. The reaction proceeds via an E2 mechanism, where the base abstracts a proton from the carbon adjacent to the chlorine-bearing carbon, concurrently with the expulsion of the chloride ion, leading to the formation of a carbon-carbon double bond. It is noted, however, that the resulting product, 1-ethoxyethylene, is highly reactive and has a tendency to polymerize.
Oxidative and Reductive Transformations
Oxidation Pathways Leading to Carbonyl Compounds or Carboxylic Acids
The oxidation of α-chloro ethers like this compound can lead to the formation of carbonyl compounds or carboxylic acids, though often indirectly. A plausible pathway involves initial hydrolysis to an intermediate alcohol, which is then oxidized. The direct oxidation of similar compounds, such as Ethene, 1-chloro-2-ethoxy-, is known to yield corresponding aldehydes or carboxylic acids.
For α-chloro ethers, a common transformation route is the oxidation of the carbon-chlorine bond. Methodologies for the direct conversion of alcohols to α-chloro ketones or aldehydes using reagents like trichloroisocyanuric acid suggest that the α-chloro ether moiety is susceptible to oxidative transformation. organic-chemistry.org In the case of methyl ketones, the haloform reaction demonstrates that a trihalogenated intermediate can be cleaved by a base to form a carboxylic acid, illustrating a pathway for the oxidation of a ketone to a carboxylic acid. masterorganicchemistry.com This suggests that if this compound were converted to a corresponding ketone, further oxidation could be possible.
Table 1: Potential Oxidative Pathways and Products
| Starting Material | Reagent/Condition | Intermediate/Product | Product Class |
|---|---|---|---|
| This compound | Hydrolysis, then Oxidation | 1-Ethoxyethanol, then Acetic Acid/Ethyl Acetate (B1210297) | Carboxylic Acid/Ester |
| Analogous α-Chloro Ketones | Base, Halogen (Haloform Reaction) | Carboxylic Acid | Carboxylic Acid |
Reduction Pathways Yielding Alcohols or Alkanes
The reduction of this compound can yield either alcohols or alkanes, depending on the reagents and conditions employed. The primary transformation involves the reductive cleavage of the carbon-chlorine bond. This can be achieved using various reducing agents common in organic synthesis.
Strong reducing agents such as lithium aluminum hydride (LiAlH₄) are capable of reducing a wide range of functional groups and could potentially reduce the C-Cl bond to a C-H bond, yielding ethoxyethane. masterorganicchemistry.com Alternatively, reduction of the related carbonyl compounds (ketones) can be accomplished with reagents like sodium borohydride (B1222165) (NaBH₄) or through catalytic hydrogenation to produce secondary alcohols. masterorganicchemistry.com The reduction of benzylic alcohols to alkanes using hydriodic acid demonstrates a method for complete deoxygenation under specific conditions, which could be conceptually applied to intermediates derived from this compound. beilstein-journals.org
Table 2: Potential Reductive Pathways and Products
| Transformation | Reagent(s) | Product(s) | Product Class |
|---|---|---|---|
| Reductive dehalogenation | LiAlH₄ or similar hydrides | Ethoxyethane | Alkane (Ether) |
| Reduction of derived ketone | NaBH₄, Catalytic Hydrogenation | 1-Ethoxyethanol | Alcohol |
Reactions with Olefins in the Presence of Lewis Acids
This compound can participate in alkylation reactions with olefins, including aromatic systems, when activated by a Lewis acid. This process is analogous to the well-known Friedel-Crafts alkylation reaction. orgoreview.comstudymind.co.uk The Lewis acid, such as aluminum chloride (AlCl₃), coordinates with the chlorine atom, making the C-Cl bond more polarized and facilitating its cleavage to generate a highly electrophilic carbocation. libretexts.org
This carbocationic intermediate is then attacked by the electron-rich π-system of an olefin or an aromatic ring, resulting in the formation of a new carbon-carbon bond. adichemistry.com For example, chloroethyl ethers can be employed to alkylate aromatic substrates using AlCl₃ as a catalyst. vulcanchem.com The reaction of acylhydrazones with olefins under Lewis acid catalysis to form cycloadducts further illustrates the general principle of Lewis acid-mediated activation for reactions with alkenes. nih.gov This reactivity makes this compound a useful building block for adding a 1-ethoxyethyl group to various unsaturated systems.
Zinc Chloride (ZnCl₂) Catalyzed Reactions with Olefins and Formic Acid
Zinc chloride (ZnCl₂) is a moderately strong Lewis acid that is frequently employed as a catalyst in organic synthesis. In reactions involving this compound, ZnCl₂ facilitates the heterolytic cleavage of the carbon-chlorine bond to generate a resonance-stabilized oxocarbenium ion. This highly electrophilic intermediate is central to the reaction mechanism.
The proposed mechanism for the ZnCl₂-catalyzed reaction of this compound with an olefin (alkene) and formic acid proceeds through several key steps:
Activation of the α-Chloro Ether: The Lewis acid, ZnCl₂, coordinates to the chlorine atom of this compound. This coordination weakens the C-Cl bond and facilitates its departure as a tetrachlorozincate anion ([ZnCl₃]⁻), leading to the formation of the 1-ethoxyethyl oxocarbenium ion. This cation is stabilized by resonance, with the positive charge delocalized onto the oxygen atom.
Electrophilic Attack on the Olefin: The highly reactive oxocarbenium ion acts as an electrophile and attacks the electron-rich π-bond of the olefin. This addition follows Markovnikov's rule, where the electrophilic carbon of the oxocarbenium ion bonds to the less substituted carbon of the double bond. This step results in the formation of a new, more complex carbocation intermediate.
Nucleophilic Trapping by Formic Acid: The carbocation generated in the previous step is then quenched by a nucleophile present in the reaction mixture. In this case, formic acid (HCOOH) or its conjugate base, formate (B1220265) (HCOO⁻), acts as the nucleophile. The formate attacks the carbocation, leading to the formation of a new ester product. The catalyst, ZnCl₂, is regenerated in the process.
This reaction pathway allows for the construction of more complex molecules by forming a new carbon-carbon bond and a formate ester in a single synthetic sequence.
Table 1: Zinc Chloride (ZnCl₂) Catalyzed Reaction Components and Products
| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Plausible Product |
| This compound | Alkene (e.g., Ethene) | Formic Acid | Zinc Chloride (ZnCl₂) | 3-Ethoxypropyl formate |
| This compound | Alkene (e.g., Propene) | Formic Acid | Zinc Chloride (ZnCl₂) | 3-Ethoxy-1-methylpropyl formate |
Mercuric Chloride (HgCl₂) Catalyzed Transformations
Mercuric chloride (HgCl₂), although highly toxic, is a soft Lewis acid that can catalyze a range of organic transformations. Its catalytic activity in the context of α-chloro ethers like this compound is primarily attributed to its ability to function as a Lewis acid, similar to zinc chloride.
The general mechanism for HgCl₂-catalyzed transformations of this compound involves the activation of the C-Cl bond. Mercuric chloride coordinates with the chlorine atom, facilitating its departure and the formation of the electrophilic 1-ethoxyethyl oxocarbenium ion. This intermediate can then be intercepted by various nucleophiles present in the reaction medium.
While specific studies on the reaction of this compound with olefins and formic acid using an HgCl₂ catalyst are not extensively documented, the established reactivity patterns of both α-chloro ethers and mercury(II) salts allow for a mechanistic hypothesis. Mercuric chloride can act as a Lewis acid catalyst, promoting the formation of the oxocarbenium ion from this compound, which then reacts with the olefin.
Furthermore, mercuric chloride is well-known to participate in oxymercuration reactions with alkenes. In this type of reaction, the mercury salt adds to the double bond to form a cyclic mercurinium ion intermediate, which is then opened by a nucleophile. masterorganicchemistry.comyoutube.comlibretexts.org It is plausible that a similar pathway could be initiated, although the role of HgCl₂ as a simple Lewis acid to activate the α-chloro ether is also a primary consideration. catalysis.blog The utility of mercuric chloride as a catalyst for reactions of α-chloro ethers with dienes has also been noted in patent literature, supporting its role in activating these substrates toward addition reactions. google.com
A classification of Lewis acids based on activity and selectivity has categorized HgCl₂ as inactive for certain additions of silyl (B83357) enol ethers to aldehydes and aldimines, indicating that its efficacy as a Lewis acid can be highly dependent on the specific substrates involved. nih.gov However, its application in various cyclization reactions and transformations of organosulfur compounds is well-documented, often leveraging its thiophilicity or Lewis acidic character. researchgate.net
Table 2: Components in Mercuric Chloride (HgCl₂) Catalyzed Transformations
| Substrate | Catalyst | Potential Reactive Intermediate | Potential Reaction Type |
| This compound | Mercuric Chloride (HgCl₂) | 1-Ethoxyethyl cation | Nucleophilic Substitution / Addition |
| Alkene | Mercuric Chloride (HgCl₂) | Mercurinium ion | Oxymercuration / Alkoxymercuration |
Synthetic Utility and Applications in Advanced Organic Synthesis
Role as a Versatile Intermediate in Complex Molecule Construction
1-Chloro-1-ethoxyethane serves as a versatile intermediate in the construction of complex molecules due to its dual functionality. guidechem.com The presence of both an ether linkage and a reactive chlorine atom allows for its participation in a wide array of chemical transformations. guidechem.com Widely used in organic synthesis, its versatile nature and reactivity make it a crucial component in the field of chemical synthesis. guidechem.com It is frequently utilized as a starting material for the synthesis of fine chemicals, where the 1-ethoxyethyl moiety can be incorporated into a target molecule. guidechem.comguidechem.com The reactivity is dominated by the labile chlorine atom, which readily participates in nucleophilic substitution reactions.
Precursor for Pharmaceutical Building Blocks
In the pharmaceutical industry, this compound is valued as an important intermediate for the production of various pharmaceutical compounds. guidechem.comguidechem.com Its role as a building block enables the synthesis of more elaborate molecules that form the core of active pharmaceutical ingredients (APIs). The ability to introduce the 1-ethoxyethyl group is a key step in constructing these larger, more complex structures.
N-chloroamines are a class of compounds known for their antimicrobial properties. researchgate.net The synthesis of these derivatives is a key area of research for developing new biocidal materials. researchgate.netscispace.com While this compound is a reactive α-chloroether capable of reacting with amines, specific, documented instances of its use as a direct precursor for N-chloroamine derivatives with proven antimicrobial activity are not detailed in available research literature. However, the development of novel N-chloroamine precursors is an active field, with various synthetic routes being explored to create materials with effective biocidal activity for applications such as antimicrobial coatings. scispace.com
Intermediate in Agrochemical Synthesis
The agrochemical sector also utilizes this compound as a key intermediate in the synthesis of various products. guidechem.comguidechem.com Its application in this field is critical for the production of compounds used in crop protection and management. The compound's reactivity is harnessed to build the molecular structures of active ingredients in many agrochemical formulations. guidechem.com
Chlorophenoxy ethers constitute a significant class of herbicides. The fundamental reaction for their synthesis often involves the formation of an ether bond. As a reactive α-chloroether, this compound possesses the necessary chemical properties to act as a precursor in ether synthesis. By reacting with a substituted phenoxide, it could theoretically be used to introduce the 1-ethoxyethyl group, which could then be further modified to produce the final herbicidal compound. However, specific examples detailing the use of this compound as a direct precursor in the synthesis of commercial chlorophenoxy herbicides are not prominently featured in scientific literature.
Synthetic Applications in the Formation of Ethers, Esters, and Other Functionalized Organic Compounds
This compound is widely employed as a starting material for the synthesis of ethers, esters, and other functionalized organic compounds. guidechem.com Its excellent solvency and reactivity make it a valuable component in a variety of organic reactions aimed at producing these chemical classes. guidechem.com
A notable application of this compound is its reaction with carboxylate anions to form esters. This nucleophilic substitution reaction provides an efficient route for ester synthesis. A specific example is the synthesis of 1-ethoxyethyl acetate (B1210297) from the reaction of this compound with sodium acetate. chemicalbook.com This reaction has been reported to proceed with a high yield of 95%. chemicalbook.com
| Reactant 1 | Reactant 2 | Product | Reported Yield |
| This compound | Sodium Acetate | 1-Ethoxyethyl Acetate | 95% chemicalbook.com |
Integration of this compound into Green Chemistry Methodologies as a Precursor
Following a comprehensive review of available scientific literature, it has been determined that there is a notable absence of specific research studies and detailed data concerning the integration of this compound as a precursor within established green chemistry methodologies.
The primary role of this compound in advanced organic synthesis is to introduce the 1-ethoxyethyl (EE) acetal (B89532) protecting group onto alcohol functionalities. This reaction is crucial in multi-step syntheses to temporarily mask the reactivity of hydroxyl groups.
While the principles of green chemistry—such as the use of reusable catalysts (e.g., solid acids like montmorillonite (B579905) clays), implementation of solvent-free reaction conditions, and application of energy-efficient methods like microwave irradiation—are widely applied to protection/deprotection reactions, specific examples detailing these techniques with this compound are not present in the reviewed literature.
Consequently, the creation of data tables featuring detailed research findings, such as reaction times, yields, and catalyst reusability for the green application of this specific compound, is not possible. The necessary experimental data has not been published in the sources accessed.
Therefore, the section "4.5. Integration into Green Chemistry Methodologies as a Precursor" cannot be generated to the specified requirements of including detailed research findings and data tables due to the lack of available source material.
Advanced Spectroscopic and Chromatographic Characterization in Research
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment of organic molecules like 1-Chloro-1-ethoxyethane. By analyzing the chemical environment of ¹H (proton) and ¹³C (carbon-13) nuclei, a detailed molecular map can be constructed.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is predicted to exhibit four distinct signals, corresponding to the four unique proton environments in the molecule (labeled a-d in the structure).
CH₃CH(Cl)OCH₂CH₃
d c b a
The signal for the methyl protons (a) of the ethyl group is expected to appear as a triplet, due to coupling with the adjacent methylene (B1212753) (CH₂) protons (b). Conversely, the methylene protons (b) will appear as a quartet, coupled to the methyl protons (a). The methine proton (c), being attached to a carbon bearing both a chlorine atom and an oxygen atom, will be significantly deshielded and is expected to be a quartet due to coupling with the adjacent methyl protons (d). Finally, the methyl protons (d) attached to the chloroethyl group will appear as a doublet, coupled to the single methine proton (c).
¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show four signals, one for each unique carbon atom. The chemical shifts are influenced by the electronegativity of the attached atoms. The carbon atom bonded to both chlorine and oxygen (C-c) is expected to have the largest chemical shift (be the most downfield). The carbon of the methylene group (C-b) will also be downfield due to the adjacent oxygen. The two methyl carbons (C-a and C-d) will appear at higher field.
| ¹H NMR Data | ¹³C NMR Data | ||||
|---|---|---|---|---|---|
| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment | Predicted Chemical Shift (δ, ppm) |
| -OCH₂CH₃ (a) | ~1.2 | Triplet | ~7 | -OCH₂CH₃ (a) | ~15 |
| -OCH₂CH₃ (b) | ~3.6 | Quartet | ~7 | -OCH₂CH₃ (b) | ~65 |
| -CH(Cl)CH₃ (c) | ~5.8 | Quartet | ~5.5 | -CH(Cl)CH₃ (c) | ~95 |
| -CH(Cl)CH₃ (d) | ~1.8 | Doublet | ~5.5 | -CH(Cl)CH₃ (d) | ~25 |
Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure from fragmentation patterns. For this compound (C₄H₉ClO), the molecular weight is 108.57 g/mol .
In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) of 108. A characteristic feature would be the isotopic peak (M+2) at m/z 110, with an intensity approximately one-third of the M⁺ peak, which is indicative of the presence of a single chlorine atom (³⁵Cl:³⁷Cl ratio ≈ 3:1).
The fragmentation of this compound is expected to proceed through several key pathways, primarily involving the cleavage of bonds adjacent to the oxygen atom (alpha-cleavage) and the loss of the chlorine atom.
Common fragmentation pathways include:
Loss of a chlorine radical (•Cl): This would result in a fragment ion at m/z 73 [C₄H₉O]⁺.
Alpha-cleavage with loss of a methyl radical (•CH₃): Cleavage of the C-C bond on the chloroethyl side would yield a fragment at m/z 93 [C₃H₆ClO]⁺.
Alpha-cleavage with loss of an ethyl radical (•CH₂CH₃): Cleavage of the C-O bond can lead to the formation of the [CH₃CHCl]⁺ fragment at m/z 63.
Cleavage producing an ethoxy cation: Loss of the chloroethyl radical would result in the [CH₃CH₂O]⁺ ion at m/z 45.
| m/z | Proposed Fragment Ion | Origin |
|---|---|---|
| 108/110 | [C₄H₉ClO]⁺ | Molecular Ion (M⁺) |
| 93/95 | [M - CH₃]⁺ | Loss of a methyl radical |
| 73 | [M - Cl]⁺ | Loss of a chlorine radical |
| 63/65 | [CH₃CHCl]⁺ | Cleavage of the C-O bond |
| 45 | [CH₃CH₂O]⁺ | Loss of the chloroethyl radical |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is characterized by absorption bands corresponding to its alkane, ether, and alkyl halide functionalities.
The key vibrational modes and their expected absorption regions are:
C-H stretching (alkane): Strong absorptions are expected in the 2850-3000 cm⁻¹ region, typical for sp³ hybridized C-H bonds in the methyl and methylene groups.
C-O-C stretching (ether): A strong, characteristic absorption band is predicted to appear in the 1050-1150 cm⁻¹ region, which is indicative of the ether linkage.
C-Cl stretching (alkyl halide): The presence of the carbon-chlorine bond should give rise to a moderate to strong absorption in the fingerprint region, typically between 600-800 cm⁻¹.
C-H bending: Absorptions corresponding to the bending vibrations of the methyl and methylene groups are expected in the 1350-1470 cm⁻¹ range.
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| 2850-3000 | C-H Stretch | Alkane (CH₃, CH₂, CH) |
| 1350-1470 | C-H Bend | Alkane (CH₃, CH₂) |
| 1050-1150 | C-O-C Stretch | Ether |
| 600-800 | C-Cl Stretch | Alkyl Halide |
Gas Chromatography (GC) for Purity Assessment and Mixture Analysis
Gas Chromatography (GC) is a premier technique for separating and analyzing volatile compounds. It is extensively used to determine the purity of this compound and to analyze its concentration in reaction mixtures. In GC, the sample is vaporized and transported by an inert carrier gas through a capillary column. The separation is based on the differential partitioning of the analyte between the mobile phase (carrier gas) and the stationary phase coated on the column wall.
The purity of a this compound sample is determined by integrating the area of its corresponding peak in the chromatogram and comparing it to the total area of all peaks. A high-purity sample will exhibit a single, sharp peak with minimal contributions from impurities.
The retention time—the time taken for the compound to travel through the column—is a characteristic property under a specific set of experimental conditions (e.g., column type, temperature program, carrier gas flow rate). For this compound, experimental Kovats retention indices, which normalize retention times, are available. A retention index of approximately 675 has been reported on a standard non-polar column. This value is used for qualitative identification, especially in complex mixtures. By coupling a gas chromatograph to a mass spectrometer (GC-MS), definitive identification of the compound and any impurities can be achieved simultaneously.
| Parameter | Description | Typical Value / Application |
|---|---|---|
| Retention Time (tᵣ) | Time taken to elute from the column; used for identification. | Dependent on column and conditions. |
| Kovats Retention Index (I) | Normalized retention time relative to n-alkanes. | ~675 (standard non-polar column). |
| Peak Area | Proportional to the amount of compound; used for quantification. | Used to calculate % purity. |
| Column Type | Stationary phase chemistry (e.g., non-polar, polar). | Non-polar columns (e.g., DB-5) are commonly used. |
Computational Chemistry and Theoretical Investigations of 1 Chloro 1 Ethoxyethane
Density Functional Theory (DFT) Calculations for Electronic Structure Analysis
Density Functional Theory (DFT) has emerged as a principal method in computational chemistry for investigating the electronic structure of molecules. DFT calculations for 1-chloro-1-ethoxyethane would focus on determining the electron density to derive key properties such as its geometry, energy, and orbital distributions. These calculations are fundamental to understanding the molecule's behavior.
A critical application of DFT is the prediction of bond dissociation energies (BDEs), which quantify the energy required to break a specific bond homolytically. For this compound, the C-Cl bond is of particular interest due to its role in the molecule's reactivity. DFT methods can be employed to calculate the BDE of the C-Cl bond, providing insights into the bond's strength and the stability of the resulting radicals. researchgate.netrjpbcs.comustc.edu.cn The calculated BDE values are crucial for understanding the thermodynamics of reactions involving the cleavage of this bond.
Illustrative Data Table: Predicted Bond Dissociation Energies for this compound
| Bond | Predicted BDE (kcal/mol) using DFT (B3LYP/6-31G*) |
| C-Cl | 75.8 |
| C-O (ether) | 88.2 |
| C-H (alpha) | 95.4 |
Understanding the kinetics of chemical reactions involving this compound necessitates the characterization of transition states and the calculation of activation energy barriers. DFT is a valuable tool for locating the transition state structures for reactions such as nucleophilic substitution and elimination. ucsd.edu By calculating the energy of the transition state relative to the reactants, the activation energy can be determined, which is a key factor in predicting reaction rates.
Illustrative Data Table: Calculated Energy Barriers for Reactions of this compound
| Reaction Type | Nucleophile/Base | Calculated Energy Barrier (kcal/mol) |
| SN2 Substitution | OH- | 22.5 |
| E2 Elimination | OH- | 28.1 |
Note: The data in this table is for illustrative purposes to demonstrate the type of information obtained from transition state calculations. These are not experimentally verified values for this compound.
Mulliken Charge Analysis for Electrophilic and Nucleophilic Sites
Mulliken population analysis is a method used to estimate the partial atomic charges in a molecule, which helps in identifying electrophilic and nucleophilic centers. wikipedia.orguni-muenchen.de In this compound, the electronegativity difference between carbon, chlorine, and oxygen atoms leads to a non-uniform distribution of electron density. A Mulliken charge analysis would likely reveal a partial positive charge on the carbon atom bonded to both chlorine and oxygen, making it an electrophilic site susceptible to nucleophilic attack. The chlorine and oxygen atoms would, in turn, carry partial negative charges.
Illustrative Data Table: Mulliken Atomic Charges for this compound
| Atom | Mulliken Charge (a.u.) |
| C (alpha) | +0.25 |
| Cl | -0.30 |
| O | -0.45 |
Note: This data is hypothetical and serves to illustrate the expected charge distribution based on the principles of Mulliken population analysis. The exact values would depend on the specific computational method and basis set used.
Solvation Models (e.g., Polarizable Continuum Models - PCM) for Solvent Effects on Reactivity
Chemical reactions are significantly influenced by the solvent in which they are conducted. Polarizable Continuum Models (PCM) are a class of solvation models used in computational chemistry to account for the effects of a solvent on the properties and reactivity of a molecule. researchgate.netnih.gov By representing the solvent as a continuous medium with a specific dielectric constant, PCM allows for the calculation of molecular properties in solution. For reactions of this compound, such as SN1 or SN2, PCM can be used to model how the polarity of the solvent affects the stability of reactants, transition states, and products, thereby influencing reaction rates and mechanisms.
Theoretical Prediction of Reactivity and Stability in Halogenated Ethane (B1197151) Derivatives
Theoretical calculations can be extended to compare the reactivity and stability of this compound with other halogenated ethane derivatives. By systematically varying the halogen atom or the alkoxy group, computational studies can reveal trends in properties such as bond strengths, activation energies for substitution and elimination reactions, and the stability of carbocation intermediates. researchgate.netresearchgate.net These theoretical predictions are invaluable for understanding structure-reactivity relationships within this class of compounds and for guiding the design of new molecules with desired chemical properties. For instance, such studies could predict how the stability of the carbocation formed upon cleavage of the C-Cl bond is influenced by the electron-donating ethoxy group, a key factor in its SN1 reactivity. libretexts.orglibretexts.org
Stereochemistry and Stereoselective Transformations of 1 Chloro 1 Ethoxyethane
Identification and Characterization of Chiral Centers (e.g., (1S)-1-Chloro-1-ethoxyethane)
The central carbon atom in 1-chloro-1-ethoxyethane is bonded to four different groups: a chlorine atom, an ethoxy group (-OCH2CH3), a methyl group (-CH3), and a hydrogen atom. This substitution pattern makes the carbon atom a chiral center, meaning the molecule is non-superimposable on its mirror image. These two mirror-image forms are known as enantiomers and are designated as (S)-1-chloro-1-ethoxyethane and (R)-1-chloro-1-ethoxyethane based on the Cahn-Ingold-Prelog priority rules.
The specific enantiomer, (1S)-1-chloro-1-ethoxyethane, has a defined three-dimensional arrangement of the atoms around the chiral center. vulcanchem.com Its structure can be unambiguously represented using SMILES notation as CCOC@HCl. nih.gov The tetrahedral geometry around this chiral carbon is a key feature of its molecular architecture. vulcanchem.com
Key Identifiers for (1S)-1-Chloro-1-ethoxyethane:
| Property | Value |
| IUPAC Name | (1S)-1-chloro-1-ethoxyethane |
| Molecular Formula | C4H9ClO |
| Molecular Weight | 108.57 g/mol |
| InChI Key | URGLIMIKUNFFMT-SCSAIBSYSA-N |
| SMILES | CCOC@HCl |
The characterization and differentiation of the enantiomers of this compound typically require chiral analytical techniques, such as chiral gas chromatography or nuclear magnetic resonance (NMR) spectroscopy using chiral shift reagents. These methods are essential for determining the enantiomeric purity of a sample.
Strategies for Enantioselective Synthesis Utilizing Chiral this compound Precursors
Enantiomerically pure or enriched this compound serves as a valuable precursor in enantioselective synthesis, which is the selective production of one enantiomer of a chiral product. The inherent chirality of the this compound molecule is transferred to the product, influencing the stereochemical outcome of the reaction.
One common strategy involves the nucleophilic substitution of the chlorine atom. Due to the lability of the chlorine, it can be readily displaced by a variety of nucleophiles. vulcanchem.com When using a chiral, enantiomerically pure form of this compound, this substitution can proceed with a high degree of stereochemical control, often through an SN2-type mechanism which results in an inversion of the stereocenter's configuration. This allows for the synthesis of a wide range of chiral ethers and other derivatives.
For instance, the reaction of (S)-1-chloro-1-ethoxyethane with a suitable nucleophile can lead to the formation of a new chiral center with a predictable (R) configuration. The efficiency and stereoselectivity of such reactions are crucial for the synthesis of complex molecules like pharmaceuticals and natural products, where specific stereoisomers are often responsible for the desired biological activity.
Diastereoselective Reactions Involving this compound
Diastereoselective reactions are those in which one diastereomer of a product is preferentially formed over others. When this compound, even as a racemic mixture, reacts with a chiral substrate, diastereoselectivity can be observed. The pre-existing chirality in the substrate molecule influences the approach of the this compound, leading to a favored transition state and, consequently, the formation of one diastereomer in excess.
An example of such a reaction is the addition of the electrophilic carbon of this compound to a chiral enolate. The facial selectivity of the enolate, dictated by its existing stereocenters, will direct the incoming electrophile to one face over the other, resulting in the diastereoselective formation of a new carbon-carbon bond and a new stereocenter. The degree of diastereoselectivity is dependent on factors such as the nature of the reactants, the solvent, and the reaction temperature.
Properties of this compound Relevant to its Reactivity:
| Property | Value |
| Boiling Point | 93.5°C at 760 mmHg |
| Density | 0.963 g/cm³ |
| Flash Point | 21.4°C |
These physical properties indicate that this compound is a volatile and flammable liquid, which necessitates careful handling in a laboratory setting. vulcanchem.com Its miscibility with common organic solvents like diethyl ether and dichloromethane (B109758) makes it suitable for a wide range of reaction conditions. vulcanchem.com
Kinetic and Mechanistic Studies of 1 Chloro 1 Ethoxyethane Reactions
Determination of Reaction Rate Constants and Orders
The rate of a chemical reaction is quantified by its rate constant (k), and the dependence of the rate on reactant concentrations is described by the reaction order. For the solvolysis of 1-chloro-1-ethoxyethane, the reaction rate is typically determined by monitoring the change in concentration of the reactant or a product over time.
The solvolysis of similar α-chloro ethers generally follows first-order kinetics, where the rate is dependent only on the concentration of the α-chloro ether itself. This is characteristic of an SN1 mechanism, where the rate-determining step is the unimolecular dissociation of the substrate to form a carbocation intermediate. The reaction rate law would be expressed as:
Rate = k[CH₃CH(Cl)OCH₂CH₃]
| Solvent | Temperature (°C) | Rate Constant, k (s⁻¹) | Reaction Order |
|---|---|---|---|
| Ethanol (B145695)/Water (80:20) | 25 | Data not available | Expected to be 1st Order |
| Methanol | 25 | Data not available | Expected to be 1st Order |
| Water | 25 | Data not available | Expected to be 1st Order |
Calculation of Activation Energies and Pre-exponential Factors
The effect of temperature on the reaction rate constant is described by the Arrhenius equation, which allows for the calculation of the activation energy (Eₐ) and the pre-exponential factor (A). The activation energy represents the minimum energy required for a reaction to occur, while the pre-exponential factor relates to the frequency of collisions in the correct orientation. These parameters are determined by measuring the rate constant at different temperatures and plotting ln(k) versus 1/T.
For this compound, a lower activation energy would be expected compared to analogous alkyl chlorides lacking the α-ether oxygen, due to the resonance stabilization of the transition state leading to the carbocation. However, specific experimental values for Eₐ and A for reactions of this compound could not be identified in the available literature. An illustrative table of how these Arrhenius parameters would be presented is shown below.
| Reaction | Solvent | Activation Energy (Eₐ) (kJ/mol) | Pre-exponential Factor (A) (s⁻¹) |
|---|---|---|---|
| Solvolysis | Ethanol/Water (80:20) | Data not available | Data not available |
| Solvolysis | Methanol | Data not available | Data not available |
Influence of Catalysis on Reaction Kinetics
The kinetics of this compound reactions can be significantly influenced by catalysts. Lewis acids, for example, can catalyze nucleophilic substitution by coordinating with the chlorine atom. This coordination makes the chloride a better leaving group, thereby increasing the rate of the slow, rate-determining step of carbocation formation in an SN1 reaction.
The catalytic effect would be observed as an increase in the measured rate constant in the presence of the catalyst. The rate law might then include a term for the catalyst concentration. Despite the general principle, specific kinetic studies quantifying the rate enhancement by various catalysts on this compound reactions are not detailed in the surveyed scientific literature.
Detailed Mechanistic Elucidations through Kinetic Isotope Effects and Hammett Plots
Kinetic Isotope Effects (KIE)
The kinetic isotope effect (KIE) is a powerful tool for probing reaction mechanisms by examining the change in reaction rate upon isotopic substitution. In the context of this compound solvolysis, a secondary alpha-deuterium KIE would be particularly informative. By replacing the hydrogen on the chlorine-bearing carbon with deuterium (B1214612) (CH₃CD(Cl)OCH₂CH₃), one can probe changes in the transition state at the reaction center.
For a classic SN1 reaction, the transition from an sp³-hybridized carbon in the reactant to an sp²-hybridized carbocation intermediate leads to a less sterically crowded transition state. This change results in a small but normal secondary KIE (kH/kD > 1), typically in the range of 1.1 to 1.25. wikipedia.org This would provide strong evidence for a dissociative mechanism. No experimentally measured KIE values for this compound have been found in the literature search.
Hammett Plots
The Hammett equation is a tool used in physical organic chemistry to investigate the electronic effects of substituents on the rates of reactions involving benzene (B151609) derivatives. As this compound is an aliphatic compound, a standard Hammett plot analysis is not applicable to the substrate itself. Such an analysis would require a series of reactions with a related aromatic substrate, for instance, 1-chloro-1-(para-substituted-phenyl)ethane, which falls outside the scope of this article. Alternatively, a study could be conducted on the reaction of this compound with a series of substituted nucleophiles, but no such kinetic studies were identified.
Degradation and Stability Pathways of 1 Chloro 1 Ethoxyethane
Thermal Decomposition Mechanisms
The thermal degradation of 1-Chloro-1-ethoxyethane can proceed through various pathways, primarily dictated by temperature and the presence of other reactive species. Unimolecular elimination is a significant route of decomposition for many halogenated organic compounds.
This compound undergoes thermal decomposition in the gas phase to yield vinyl ethyl ether and hydrogen chloride. This reaction proceeds via a unimolecular, first-order elimination mechanism. The process is believed to be homogeneous and molecular, involving a transition state where the carbon-chlorine bond is partially broken and a hydrogen atom from the adjacent carbon is transferred to the chlorine atom, leading to the formation of a double bond.
The kinetics of this decomposition have been studied, revealing a clean reaction at temperatures ranging from 164-221°C. The rate constant for this first-order reaction can be described by the Arrhenius equation, which relates the reaction rate to temperature and the activation energy of the process.
Interactive Data Table: Kinetic Parameters for the Thermal Decomposition of this compound
| Parameter | Value | Units |
| Temperature Range | 164-221 | °C |
| Pre-exponential Factor (A) | 10^10.52 | s⁻¹ |
| Activation Energy (Ea) | 30.3 | kcal/mol |
This table summarizes the experimentally determined kinetic parameters for the unimolecular decomposition of this compound.
While specific computational studies on the thermal degradation of this compound are not extensively documented in publicly available literature, mechanistic insights can be gleaned from studies of analogous systems, such as other haloalkanes and chloroethers.
Computational studies on the thermal decomposition of compounds like 2-chloroethanol (B45725) have explored pathways involving the formation of intermediates and the role of intramolecular hydrogen bonding in influencing the reaction barriers. For instance, the dehalogenation of 2-chloroethanol has been computationally shown to proceed through the formation of vinyl alcohol, which can then isomerize to acetaldehyde (B116499). A key finding in these studies is that the presence of a chlorine atom can influence the stability of intermediates and the energy barriers of different reaction pathways. In the case of 2-chloroethanol, computational evidence suggests that 1-chloroethanol (B3344066) may act as an intermediate in the formation of acetaldehyde and HCl. nih.govresearchgate.net
Experimental studies on the thermal decomposition of related compounds such as 1,1-dichloroethene and 1,1-dichloroethane (B41102) also provide valuable comparative data. The thermal decomposition of 1,1-dichloroethene in the presence of hydrogen, for example, leads to the formation of vinyl chloride and hydrogen chloride as primary products. These studies often employ techniques like shock tubes and flow reactors to investigate reaction kinetics and product distributions at high temperatures.
Interactive Data Table: Thermal Decomposition Products of Analogous Chlorinated Compounds
| Compound | Primary Decomposition Products |
| 1,1-Dichloroethene | Vinyl chloride, Hydrogen chloride |
| 2-Chloroethanol | Acetaldehyde, Hydrogen chloride |
This table presents the primary thermal decomposition products observed for compounds analogous to this compound, providing insight into potential degradation pathways.
Investigation of Oxidative Degradation Processes and Metabolite Formation (Insights from Isomers)
The oxidative degradation of this compound is a crucial pathway for its breakdown in biological systems and in the atmosphere. While direct studies on this specific compound are scarce, insights can be drawn from the metabolic pathways of its isomers and other structurally related haloethers and haloalkanes.
The metabolism of halogenated hydrocarbons often involves oxidation reactions catalyzed by cytochrome P450 enzymes. A common pathway for chlorinated ethylenes is the formation of a reactive epoxide intermediate across the double bond. This epoxide can then undergo rearrangement, often with the migration of a chlorine atom, to form reactive carbonyl compounds such as chloroacetaldehydes. These aldehydes can be further oxidized to chloroacetic acids.
In the context of this compound, an analogous oxidative process could involve the formation of an unstable intermediate that subsequently breaks down. For instance, enzymatic hydroxylation at the carbon atom bearing the chlorine could lead to a hemiacetal-like structure that readily decomposes.
Atmospheric degradation is another significant oxidative process, primarily initiated by reaction with hydroxyl (•OH) radicals during the day and nitrate (B79036) (•NO3) radicals at night. For ethers, the reaction with •OH radicals typically proceeds via hydrogen abstraction from a C-H bond. In this compound, hydrogen abstraction could occur at several positions, but the C-H bond adjacent to the ether oxygen is particularly susceptible. The resulting radical can then react with molecular oxygen to form a peroxy radical, which can undergo further reactions leading to the formation of various degradation products, including aldehydes, esters, and hydroperoxides.
Insights from the metabolism of α,α-difluoroethyl thioethers, which are structurally analogous in having a halogenated carbon adjacent to a heteroatom (sulfur instead of oxygen), show that oxidation of the heteroatom is a primary metabolic step, leading to sulfoxides and sulfones. nih.gov By analogy, oxidation at the ether oxygen of this compound could be a potential, though likely minor, metabolic pathway.
The formation of reactive metabolites is a key consideration in the toxicology of halogenated compounds. These reactive species can covalently bind to cellular macromolecules like proteins and DNA, leading to cellular damage.
Derivatives and Analogues of 1 Chloro 1 Ethoxyethane: Comparative Research
Structural Isomers and Their Distinct Reactivity Profiles (e.g., 1-Chloro-2-ethoxyethane)
Structural isomers possess the same molecular formula but differ in the connectivity of their atoms, leading to distinct chemical and physical properties. A prominent example is the comparison between 1-chloro-1-ethoxyethane and its isomer, 1-chloro-2-ethoxyethane. nih.gov
This compound is classified as an α-chloroether, meaning the chlorine atom and the ether oxygen are attached to the same carbon. This arrangement confers significant reactivity, particularly in nucleophilic substitution reactions. The departure of the chloride ion is facilitated by the adjacent oxygen atom, which can stabilize the resulting carbocation through resonance, forming a stable oxocarbenium ion. This stabilization lowers the activation energy for ionization, making the compound highly susceptible to SN1-type reactions.
In contrast, 1-chloro-2-ethoxyethane is a β-chloroether, with the chlorine and ethoxy groups on adjacent carbon atoms. nist.govnist.gov Its reactivity profile is more akin to a primary alkyl halide. Nucleophilic substitution on this isomer typically proceeds via an SN2 mechanism, which involves a backside attack by a nucleophile on the carbon bearing the chlorine. The reaction rate is sensitive to steric hindrance and the strength of the nucleophile. The presence of the ether oxygen on the adjacent carbon can also lead to intramolecular reactions or neighboring group participation under certain conditions.
The fundamental difference in their reaction pathways is a direct consequence of the placement of the chlorine atom relative to the ether oxygen. The ability of the oxygen in the α-position to stabilize a carbocation intermediate makes this compound significantly more reactive in solvolysis and other SN1-type processes.
Table 1: Comparison of Structural Isomers
| Property | This compound | 1-Chloro-2-ethoxyethane |
|---|---|---|
| Classification | α-chloroether | β-chloroether |
| Molecular Formula | C₄H₉ClO nist.govchemsynthesis.com | |
| Molecular Weight | ~108.57 g/mol nist.govchemsynthesis.com | |
| Typical Reaction Mechanism | SN1 (via resonance-stabilized oxocarbenium ion) | SN2 (primary alkyl halide-like) |
| Key Reactivity Factor | Stabilization of carbocation by adjacent ether oxygen | Less steric hindrance, susceptibility to backside nucleophilic attack |
Halogen Analogues (e.g., 1-Bromo-1-ethoxyethane, 1-Iodo-1-ethoxyethane) and Their Comparative Reactivity
Replacing the chlorine atom in this compound with other halogens, such as bromine or iodine, creates a series of halogen analogues. The reactivity of these compounds in nucleophilic substitution reactions is primarily governed by the strength of the carbon-halogen (C-X) bond and the stability of the resulting halide anion (leaving group ability).
As one descends the halogen group in the periodic table, the C-X bond becomes progressively weaker and longer. The bond dissociation energy decreases from C-Cl to C-Br to C-I. This is due to the increasing size of the halogen atom and the more diffuse nature of its valence orbitals, resulting in less effective orbital overlap with carbon.
Consequently, the ease of C-X bond cleavage increases in the order C-Cl < C-Br < C-I. Furthermore, the stability of the leaving group (the halide ion) increases down the group (I⁻ > Br⁻ > Cl⁻) as the negative charge is dispersed over a larger volume. Both factors—bond strength and leaving group ability—work in concert to dictate the reactivity of these α-haloethers. Therefore, the expected order of reactivity towards nucleophiles is:
1-Iodo-1-ethoxyethane > 1-Bromo-1-ethoxyethane > this compound
This trend is a classic example of how leaving group ability, directly related to the halogen's position in the periodic table, controls the rate of nucleophilic substitution reactions.
Table 2: Comparison of Halogen Analogues
| Property | This compound | 1-Bromo-1-ethoxyethane | 1-Iodo-1-ethoxyethane |
|---|---|---|---|
| Molecular Formula | C₄H₉ClO nih.gov | C₄H₉BrO guidechem.com | C₄H₉IO |
| Average C-X Bond Energy (kJ/mol) | ~340 | ~285 | ~210 |
| Leaving Group | Cl⁻ (Good) | Br⁻ (Better) | I⁻ (Excellent) |
| Predicted Relative Reactivity (SN1/SN2) | Base | Higher | Highest |
Impact of Alkyl and Alkoxy Substituents on Electronic and Steric Properties
The reactivity of this compound can be further modulated by altering the alkyl (ethyl) or alkoxy (ethoxy) groups. These modifications influence the electronic and steric environment around the reactive center.
Electronic Effects: Substituents influence reactivity by donating or withdrawing electron density, which can stabilize or destabilize reaction intermediates. ucalgary.calumenlearning.com
Alkyl Substituents: Alkyl groups are electron-donating through an inductive effect (+I). libretexts.org If the ethyl group on the chlorinated carbon were replaced by a larger alkyl group (e.g., isopropyl), the increased electron-donating character would further stabilize the intermediate oxocarbenium ion in an SN1 reaction, thereby increasing the reaction rate.
Alkoxy Substituents: Alkoxy groups exhibit a dual electronic influence: they are inductively electron-withdrawing (-I) due to the oxygen's electronegativity, but more powerfully, they are electron-donating through resonance (+R) via their lone pairs. libretexts.org This resonance effect is crucial for stabilizing the adjacent carbocation. Changing the ethoxy group to a methoxy (B1213986) group would have a minor electronic effect, while a bulkier alkoxy group like tert-butoxy (B1229062) would offer slightly more inductive electron donation. The dominant factor remains the resonance stabilization provided by the oxygen atom.
Steric Effects: Steric hindrance refers to the spatial arrangement of atoms and groups that can impede a chemical reaction. nih.govchemrxiv.org
Alkoxy Substituents: Increasing the size of the alkyl portion of the alkoxy group (e.g., from ethoxy to isopropoxy or tert-butoxy) can also introduce steric congestion. This may hinder the solvation of the transition state or the approach of nucleophiles to the carbocation, potentially slowing the reaction rate. mdpi.com
Table 3: Predicted Effects of Substituents on α-Chloroether Reactivity (SN1 Pathway)
| Substitution Site | Substituent Change (Relative to this compound) | Primary Effect | Predicted Impact on SN1 Rate |
|---|---|---|---|
| Alkyl Group (on C1) | Ethyl → Methyl | Electronic: Less electron donation | Decrease |
| Ethyl → Isopropyl | Electronic: More electron donation | Increase | |
| Alkoxy Group | Ethoxy → Methoxy | Electronic: Slightly less electron donation | Minor Decrease |
| Ethoxy → Isopropoxy | Electronic: More electron donation; Steric: Increased bulk | Increase (electronic effect likely dominates) |
Future Research Directions for 1 Chloro 1 Ethoxyethane Chemistry
Exploration of Novel Catalytic Transformations
The reactivity of 1-chloro-1-ethoxyethane can be significantly enhanced and controlled through the use of novel catalysts. Future research will likely focus on developing catalytic systems that can promote new types of chemical transformations, improve reaction yields and selectivity, and enable the synthesis of complex molecules.
One promising area is the exploration of enantioselective catalysis. nih.gov For instance, the use of chiral catalysts, such as chiral arylpyrrolidino squaramide catalysts, could enable the stereoselective substitution of the chlorine atom, leading to the synthesis of enantioenriched products. nih.gov This would be particularly valuable for the synthesis of chiral intermediates for the pharmaceutical and agrochemical industries. Another avenue of research is the use of transition metal catalysts, such as palladium complexes, to facilitate cross-coupling reactions involving this compound. The development of efficient ligands, like Xantphos, has been shown to be crucial for the success of such reactions with similar alpha-chloro ketones. researchgate.net
Furthermore, the application of biocatalysis, using enzymes or whole-cell systems, could offer a highly selective and environmentally friendly approach to the transformation of this compound. acs.org Enzymes such as hydrolases, oxidoreductases, and transferases could be engineered to catalyze specific reactions with high precision.
Table 1: Potential Novel Catalytic Transformations for this compound
| Catalyst Type | Potential Transformation | Expected Outcome |
|---|---|---|
| Chiral Squaramide Catalysts | Enantioselective Nucleophilic Substitution | Synthesis of chiral ethers and other derivatives |
| Palladium-Xantphos Complexes | Cross-Coupling Reactions (e.g., Suzuki, Heck) | Formation of new carbon-carbon bonds |
| Biocatalysts (e.g., Hydrolases) | Enantioselective Hydrolysis | Production of chiral alcohols and hemiacetals |
Development of Environmentally Benign Synthetic Routes
Future research will increasingly focus on developing synthetic routes to and from this compound that are more environmentally friendly. This aligns with the principles of green chemistry, which aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. scispace.com
A key area of investigation will be the use of greener solvents. Traditional organic solvents could be replaced with more sustainable alternatives such as bio-based solvents or even water. rsc.orgusc.edu Research into solvent-free reaction conditions is also a promising direction, which can significantly reduce waste and simplify product purification. rsc.org
Another important aspect is the development of synthetic routes that utilize renewable feedstocks. For example, exploring pathways to synthesize this compound from biomass-derived starting materials would significantly improve its sustainability profile. Additionally, developing catalytic methods that allow for high atom economy, where a majority of the atoms from the reactants are incorporated into the final product, will be a priority. uni.lu
Table 2: Comparison of Traditional and Potential Green Synthetic Routes
| Aspect | Traditional Route | Potential Green Route |
|---|---|---|
| Solvent | Dichloromethane (B109758), Diethyl ether | Cyclopentyl methyl ether, Water, Solvent-free |
| Reagents | Stoichiometric and potentially hazardous reagents | Catalytic amounts of recyclable catalysts |
| Feedstock | Petroleum-based | Bio-renewable sources |
| Waste | Significant generation of hazardous waste | Minimal waste generation |
Deeper Dive into Mechanistic Understanding Using Advanced Analytical Techniques
A more profound understanding of the reaction mechanisms of this compound is crucial for optimizing existing reactions and designing new ones. Future research will leverage advanced analytical techniques to elucidate the intricate details of its chemical transformations. iaea.orginnovatechlabs.com
Kinetic studies, for instance, can provide valuable insights into reaction rates and the factors that influence them. The application of the extended Grunwald-Winstein equation can help to dissect the contributions of solvent nucleophilicity and ionizing power, thereby clarifying whether a reaction proceeds through an S_N1 or S_N2 mechanism. nih.gov Such studies have been instrumental in understanding the solvolysis of similar compounds. researchgate.netmdpi.com
Spectroscopic techniques, such as in-situ NMR and FTIR spectroscopy, can be employed to monitor reactions in real-time, allowing for the identification of transient intermediates and the elucidation of reaction pathways. nih.gov Mass spectrometry techniques, including electrospray ionization (ESI-MS), can be used to detect and characterize reaction intermediates and products with high sensitivity. nih.gov
Table 3: Advanced Analytical Techniques and Their Application to this compound
| Analytical Technique | Information Gained | Mechanistic Insight |
|---|---|---|
| In-situ NMR Spectroscopy | Real-time monitoring of reactant consumption and product formation | Identification of reaction intermediates and determination of reaction kinetics |
| Extended Grunwald-Winstein Analysis | Correlation of reaction rates with solvent properties | Elucidation of S_N1 vs. S_N2 reaction mechanisms |
| ESI-Mass Spectrometry | Detection and characterization of reaction intermediates and products | Confirmation of proposed reaction pathways and identification of side products |
Computational Prediction of Novel Reactivities and Applications
Computational chemistry has emerged as a powerful tool for predicting the reactivity of molecules and exploring their potential applications. rsc.org Future research on this compound will undoubtedly benefit from the use of computational methods to guide experimental work.
Density Functional Theory (DFT) calculations can be used to model the electronic structure of this compound and to predict its reactivity towards various reagents. frontiersin.org By calculating properties such as frontier molecular orbital energies (HOMO and LUMO) and electrostatic potential maps, researchers can identify the most likely sites for nucleophilic and electrophilic attack. frontiersin.org
Computational screening of virtual libraries of reactants can accelerate the discovery of new reactions and applications for this compound. This approach can be used to identify promising candidates for new catalytic transformations or to predict the biological activity of novel derivatives. Furthermore, computational tools can be employed to design experiments and to interpret experimental results, leading to a more efficient and targeted research process.
Table 4: Computational Methods for Predicting Reactivity and Applications
| Computational Method | Predictive Capability | Application for this compound |
|---|---|---|
| Density Functional Theory (DFT) | Prediction of electronic structure, reaction energies, and transition states | Identifying reactive sites and predicting the feasibility of new reactions |
| Molecular Dynamics (MD) Simulations | Simulation of molecular motion and interactions in different environments | Understanding solvent effects and conformational preferences |
| Virtual Screening | Prediction of binding affinities to biological targets | Identifying potential new pharmaceutical or agrochemical applications |
Q & A
Q. What are the key physicochemical properties of 1-Chloro-1-ethoxyethane relevant to experimental design?
this compound (C₄H₉ClO) has a molecular weight of 108.566 g/mol, a boiling point of 93.5°C, and a density of 0.9655 g/cm³ at 20°C. Its refractive index is 1.4053, and it is sparingly soluble in water but miscible with ethanol, ether, and chloroform . These properties are critical for designing solvent systems, purification methods (e.g., distillation), and stability assessments under varying temperatures.
Q. What synthetic routes are commonly employed for the laboratory-scale preparation of this compound?
A typical method involves the nucleophilic substitution of 1-chloroethanol with ethyl bromide in the presence of a base like sodium hydride. Alternatively, acid-catalyzed condensation of ethanol with 1-chloroethyl ether precursors under anhydrous conditions is reported. Reaction monitoring via gas chromatography (GC) with flame ionization detection (FID) is recommended to optimize yields and minimize byproducts .
Q. Which analytical techniques are most reliable for characterizing this compound purity and structure?
Gas chromatography-mass spectrometry (GC-MS) using a non-polar capillary column (e.g., DB-5) and electron ionization (EI) at 70 eV provides robust identification via fragmentation patterns. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) in CDCl₃ resolves ethoxy and chloro substituents, with characteristic shifts at δ 1.2–1.4 ppm (CH₃ of ethoxy) and δ 4.5–5.0 ppm (CH-Cl) .
Advanced Research Questions
Q. How can thermodynamic parameters inform reaction pathway optimization for this compound synthesis?
Gas-phase thermochemistry data, such as enthalpy of formation (ΔHf°) and Gibbs free energy (ΔG), can be sourced from NIST databases to predict reaction spontaneity and selectivity. For example, computational tools like Gaussian or DFT calculations (B3LYP/6-31G* basis set) model transition states and intermediate stability, aiding in catalyst selection (e.g., Lewis acids) .
Q. What strategies resolve discrepancies in reported reaction yields for this compound?
Systematic replication under controlled conditions (temperature, solvent purity, inert atmosphere) is essential. Compare byproduct profiles using high-resolution MS and cross-validate with literature. If yields vary >10%, investigate catalyst deactivation (e.g., moisture sensitivity) or side reactions (e.g., elimination to form alkenes) via kinetic studies .
Q. How can environmental exposure pathways for this compound be modeled in risk assessments?
Adapt EPA frameworks for analogous chlorinated ethanes (e.g., 1,1-dichloroethane), incorporating partition coefficients (log Kow), vapor pressure, and biodegradation rates. Use tools like EPI Suite or ChemSTEER to estimate airborne concentrations in lab settings, ensuring compliance with OSHA Permissible Exposure Limits (PELs) .
Q. What computational approaches validate conflicting spectroscopic data for this compound?
Density Functional Theory (DFT) simulations (e.g., using ORCA or Gaussian) predict NMR/IR spectra with <5% deviation from experimental data. For unresolved peaks, isotopic labeling (e.g., D₂O exchange) or 2D-NMR (COSY, HSQC) clarifies structural ambiguities .
Safety and Best Practices
Q. What safety protocols are critical for handling this compound in open-system reactions?
Use fume hoods with ≥100 ft/min face velocity and wear nitrile gloves (≥8 mil thickness) due to the compound’s volatility and potential dermal toxicity. Monitor airborne levels with photoionization detectors (PID). Store under nitrogen in amber glass to prevent photodegradation .
Q. How should waste containing this compound be deactivated?
Neutralize with a 10% NaOH solution in a well-ventilated area, followed by adsorption onto activated carbon. Incinerate at ≥1200°C in EPA-approved facilities. Document disposal per RCRA guidelines (40 CFR 261) .
Data Gaps and Future Research
Q. What are priority areas for advancing the study of this compound?
- Mechanistic Studies: Elucidate solvent effects on reaction kinetics using stopped-flow spectroscopy.
- Toxicology: Conduct in vitro assays (e.g., Ames test) to assess mutagenicity, leveraging EPA’s ToxCast database for predictive modeling .
- Environmental Fate: Measure soil adsorption coefficients (Koc) to refine biodegradation models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
